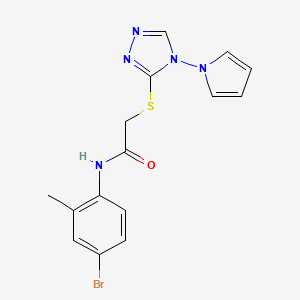
N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was initially developed as an anticancer drug and has shown promising results in preclinical studies.
科学研究应用
N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide has been extensively studied as an anticancer drug, particularly in the treatment of solid tumors and hematological malignancies. It has shown efficacy in preclinical studies against various types of cancer, including breast, ovarian, pancreatic, and colorectal cancer. N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide has also been investigated for its potential use in combination with other anticancer drugs to enhance their efficacy.
作用机制
N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the pre-initiation complex. This leads to a decrease in the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have antiviral activity against hepatitis B virus. N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown efficacy in preclinical studies against various types of cancer, making it a promising candidate for further investigation. However, N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide also has some limitations. It has a relatively short half-life, which may limit its effectiveness in vivo. It also has some toxicity issues, particularly at higher doses.
未来方向
There are several future directions for the investigation of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide. One area of interest is the development of new formulations or delivery methods that can improve its pharmacokinetics and reduce toxicity. Another area of interest is the investigation of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide in combination with other anticancer drugs, particularly those that target DNA damage and repair pathways. Finally, further investigation is needed to determine the potential use of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide in the treatment of neurodegenerative diseases.
合成方法
N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide can be synthesized using a multistep process starting with commercially available 2-chloro-4,6-dimethylpyrimidine. The intermediate product is then reacted with 3-methylpiperidine and nitrile to form N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide. The yield of the final product is around 30% and the purity can be increased through additional purification steps.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-11(2)15(5,10-16)17-14(19)13(4)18-8-6-7-12(3)9-18/h11-13H,6-9H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTPPSNDJLACEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2818264.png)
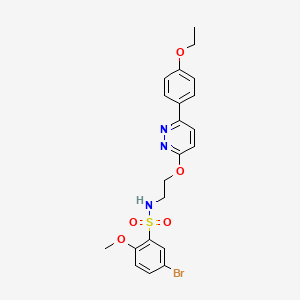
![6-Acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2818267.png)
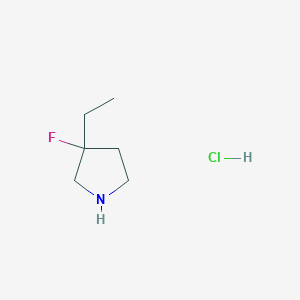
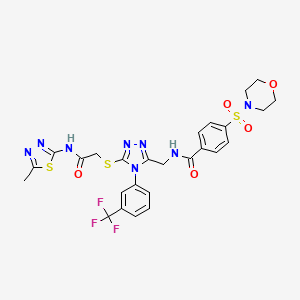
![6-Cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2818273.png)
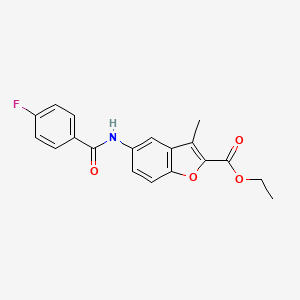
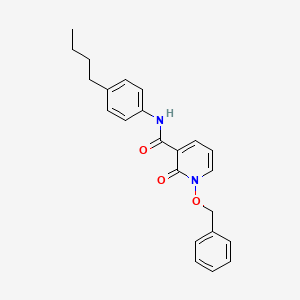
![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2818278.png)
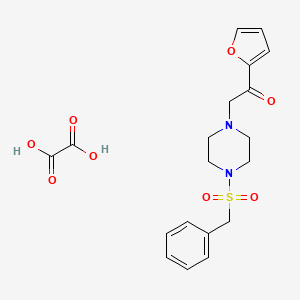
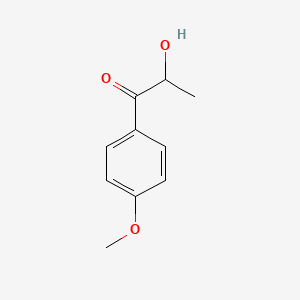
![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)
